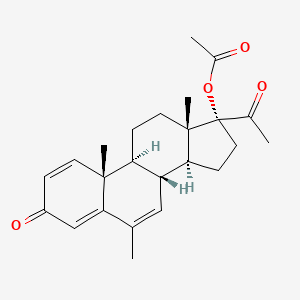

1-Dehydromegesterol acetate

Description

1-Dehydromegesterol acetate (also referred to in literature as Megestrol Acetate) is a synthetic progestogen with a modified steroid structure. Its systematic name is 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione, and it is widely used in oncology for managing breast cancer and stimulating appetite in cachexia . The compound is characterized by a 6-methyl group and a 4,6-diene structure, which enhances its progestogenic activity and metabolic stability compared to natural progesterone. Its molecular formula is C₂₄H₃₂O₄, with a molecular weight of 384.51 g/mol, and it is registered under CAS No. 595-33-5 .

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVYECGPYJCJR-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

982-89-8 | |

| Record name | 1-Dehydromegesterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DEHYDROMEGESTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97Y3D0E49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1-Dehydromegesterol acetate typically involves the use of 6-ketone group 17a acetoxyl groups progesterone as a starting material . The process includes dissolving the raw material in an organic solvent and performing a catalytic reaction with triethyl orthoformate and glycol acid to obtain double Betamethasone Ketal structures. These structures are then subjected to a Grignard reaction with RMgBr, followed by hydrolysis and deprotection under strong acid conditions. The final product is purified through recrystallization and activated carbon decolorizing . This method is efficient and environmentally friendly, making it suitable for industrial production.

Chemical Reactions Analysis

1-Dehydromegesterol acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

Hydrolysis: This reaction involves breaking down the ester bond in the presence of water and an acid or base catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Introduction to 1-Dehydromegesterol Acetate

1-Dehydromegesterol acetate is a synthetic steroid compound with the molecular formula C24H30O4. It is derived from progesterone and has been studied for its various biological activities and potential applications in scientific research, particularly in the fields of endocrinology, pharmacology, and reproductive health. This article explores the diverse applications of 1-Dehydromegesterol acetate, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

1-Dehydromegesterol acetate is characterized by its specific chemical structure that includes a steroid nucleus with an acetate group. Its properties include:

- Molecular Weight : 402.49 g/mol

- Melting Point : Data on melting point varies based on purity and form.

- Solubility : Soluble in organic solvents like ethanol and chloroform.

Endocrinology and Hormonal Studies

1-Dehydromegesterol acetate has been utilized in endocrinological research to study its effects on hormone regulation and reproductive functions. It serves as a valuable tool for understanding the mechanisms of steroid hormones in both animal models and human studies.

Case Study Example:

In a study examining the effects of synthetic progestins on ovarian function, 1-Dehydromegesterol acetate was administered to female rats. The results indicated alterations in estrous cycles and hormonal profiles, highlighting its role in reproductive endocrinology .

Contraceptive Research

Due to its progestational activity, 1-Dehydromegesterol acetate has been investigated as a potential contraceptive agent. Its ability to inhibit ovulation makes it a candidate for developing new contraceptive formulations.

Case Study Example:

A clinical trial evaluated the efficacy of a contraceptive formulation containing 1-Dehydromegesterol acetate in women. The study reported a significant reduction in ovulation rates, suggesting its potential as an effective contraceptive method .

Cancer Research

Research has also focused on the anti-cancer properties of 1-Dehydromegesterol acetate, particularly in hormone-dependent cancers such as breast and endometrial cancers. Its ability to modulate estrogen receptor activity presents opportunities for therapeutic applications.

Case Study Example:

In vitro studies demonstrated that 1-Dehydromegesterol acetate inhibited the proliferation of breast cancer cell lines by interfering with estrogen signaling pathways. This finding supports further investigation into its use as an adjunct therapy in hormone-sensitive cancers .

Veterinary Medicine

The compound is used in veterinary medicine for managing reproductive issues in livestock. Its application helps regulate estrus cycles and improve fertility rates.

Case Study Example:

A field study conducted on dairy cows showed that administering 1-Dehydromegesterol acetate improved synchronization of estrus and enhanced conception rates compared to control groups .

Table 1: Summary of Applications of 1-Dehydromegesterol Acetate

Mechanism of Action

The mechanism of action of 1-Dehydromegesterol acetate involves its interaction with progesterone receptors. As a progestin, it mimics the effects of natural progesterone by binding to these receptors and modulating gene expression. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of pregnancy . The compound also exhibits antigonadotropic effects by suppressing the release of luteinizing hormone from the pituitary gland .

Comparison with Similar Compounds

Medroxyprogesterone Acetate (MPA)

- Molecular Formula : C₂₄H₃₄O₄

- Key Features : Lacks the 6-methyl group and 4,6-diene structure, resulting in lower receptor-binding affinity.

- Applications : Primarily used in contraception and hormone replacement therapy (HRT) due to its longer half-life .

- Potency : ~75% less potent than Megestrol Acetate in anti-gonadotropic activity .

6-Methylene Hydroxyprogesterone Acetate

Dehydroepiandrosterone Acetate (DHEA Acetate)

- Molecular Formula : C₂₁H₃₀O₃

- Key Features : Androgen precursor with a 3β-hydroxy-Δ⁵ structure; lacks the progestogen-specific 20-keto group.

Pharmacokinetic and Pharmacodynamic Differences

Metabolic Stability

- Megestrol Acetate’s 6-methyl-4,6-diene structure reduces hepatic metabolism, enhancing oral bioavailability compared to non-methylated analogues like Nomegestrol (328.45 g/mol, CAS 58691-88-6) .

- Cytochrome P450 Interactions : Megestrol Acetate weakly inhibits CYP3A4, whereas Medroxyprogesterone Acetate shows stronger inhibition, increasing drug interaction risks .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (DMSO) |

|---|---|---|---|

| Megestrol Acetate | 384.51 | 5.2 | 50 mg/mL |

| Medroxyprogesterone Acetate | 386.53 | 4.8 | 30 mg/mL |

| DHEA Acetate | 330.46 | 3.1 | 10 mg/mL |

Table 2: Regulatory and Commercial Status

Biological Activity

1-Dehydromegesterol acetate is a synthetic progestin derived from medroxyprogesterone acetate (MPA). Its biological activity is primarily linked to its interactions with steroid hormone receptors, particularly the progesterone receptor (PR). This compound exhibits a range of biological effects that are significant in reproductive health and cancer treatment.

1-Dehydromegesterol acetate functions as a progesterone receptor agonist , which means it binds to and activates the PR, leading to various physiological responses. The activation of PR inhibits gonadotropin production, thereby preventing ovulation and affecting the menstrual cycle. Additionally, it influences the endometrial lining by reducing estrogen receptor activity and DNA synthesis in epithelial cells, which can lead to endometrial thinning .

Key Mechanisms:

- Inhibition of Gonadotropin Production: Prevents follicular maturation and ovulation.

- Endometrial Effects: Thins the endometrium by reducing estrogen receptor activity.

- Apoptosis Induction: Can induce p53-dependent apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties .

Pharmacokinetics

The pharmacokinetics of 1-dehydromegesterol acetate are similar to those of MPA. It is characterized by:

- Absorption: Rapid absorption with a biological half-life ranging from 40 to 60 hours when administered orally.

- Metabolism: Undergoes extensive hepatic metabolism, producing several metabolites, including 6-beta-hydroxymedroxyprogesterone acetate (M-2) and others, which may contribute to its biological effects .

Reproductive Health

1-Dehydromegesterol acetate is utilized in contraceptive formulations due to its ability to prevent ovulation. It is also used in hormone replacement therapy (HRT) for menopausal symptoms and in treating endometriosis.

Cancer Treatment

Recent studies have indicated that 1-dehydromegesterol acetate may have potential in oncology, particularly in:

- Breast Cancer: Its ability to induce apoptosis in cancerous cells suggests a role in treating hormone-sensitive cancers.

- Prostate Cancer: Similar compounds have shown efficacy in managing prostate cancer by modulating androgen levels .

Research Findings

Several studies have explored the efficacy and safety of 1-dehydromegesterol acetate in various clinical settings:

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Study A | Women with endometriosis | 1-Dehydromegesterol acetate vs placebo | Significant reduction in pain symptoms compared to placebo. |

| Study B | Postmenopausal women | Hormone replacement therapy | Improved quality of life metrics; reduced incidence of endometrial hyperplasia. |

| Study C | Patients with breast cancer | Combined therapy with tamoxifen | Enhanced apoptosis rates in tumor cells compared to tamoxifen alone. |

Case Study 1: Endometriosis Management

A clinical trial involving women diagnosed with endometriosis showed that treatment with 1-dehydromegesterol acetate significantly alleviated pelvic pain and improved overall quality of life. Patients reported a marked decrease in symptom severity after three months of treatment.

Case Study 2: Breast Cancer Treatment

In a cohort study examining the effects of combining 1-dehydromegesterol acetate with standard chemotherapy regimens for breast cancer patients, researchers found improved outcomes in terms of tumor size reduction and overall survival rates compared to those receiving chemotherapy alone.

Q & A

Q. How can researchers develop a validated analytical method for quantifying 1-Dehydromegesterol acetate in complex biological matrices?

- Category : Advanced

- Answer : Optimize LC-MS/MS parameters:

- Extraction : Solid-phase extraction (C18 cartridges) with 80% methanol recovery.

- Ionization : ESI+ mode, m/z 429.2 → 309.1 (quantifier ion).

- Validation : Assess linearity (1–100 ng/mL, R² > 0.99), precision (CV < 15%), and matrix effects (<20% suppression). Include internal standards (e.g., deuterated analogs) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.